Dihydrothebaine - 561-25-1

Dihydrothebaine

Catalog Number: EVT-8576444
CAS Number: 561-25-1
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydrothebaine is sourced from thebaine through various chemical modifications. Thebaine itself is one of several alkaloids extracted from the opium poppy (Papaver somniferum). In terms of classification, dihydrothebaine falls under the category of opioids, specifically within the morphinan class, which includes other well-known compounds such as morphine and codeine.

Synthesis Analysis

Methods

The synthesis of dihydrothebaine typically involves several steps that can vary based on the desired purity and yield. Common methods include:

  1. Reduction of Thebaine: Dihydrothebaine can be synthesized by reducing the double bond in thebaine using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  2. Diels-Alder Reaction: A method involving the Diels-Alder reaction has been explored, where derivatives of dihydrothebaine are synthesized using microwave heating to enhance reaction rates and yields .

Technical Details

  • Thin-Layer Chromatography: This technique is often employed for monitoring the progress of reactions and for the purification of dihydrothebaine.
  • UV Spectrophotometry: Used for quantitative analysis during synthesis to ensure proper yield and purity levels .
Molecular Structure Analysis

Structure

Dihydrothebaine has a complex molecular structure characterized by a morphinan backbone. Its chemical formula is C18_{18}H23_{23}NO3_3, indicating it contains 18 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Data

  • Molecular Weight: Approximately 299.38 g/mol.
  • Functional Groups: The structure includes hydroxyl (-OH) groups and an ether linkage, contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Dihydrothebaine participates in various chemical reactions typical of alkaloids:

  1. Hydrogenation: The compound can undergo hydrogenation to form more saturated derivatives.
  2. Esterification: Reacting with acids can yield ester derivatives, which may enhance solubility and bioavailability.

Technical Details

Reactions are typically conducted under controlled conditions to optimize yield and minimize by-products. The use of solvents like methanol or ethanol is common in these processes.

Mechanism of Action

Dihydrothebaine acts primarily on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This interaction leads to analgesic effects by inhibiting pain pathways in the brain and spinal cord.

Process

  • Receptor Binding: Dihydrothebaine binds to opioid receptors, mimicking endogenous peptides like endorphins.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that result in decreased neuronal excitability and neurotransmitter release.

Data

Studies indicate that dihydrothebaine has a lower affinity for opioid receptors compared to more potent opioids like morphine but may still provide significant analgesic effects at higher doses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but has limited solubility in water.

Chemical Properties

  • Stability: Dihydrothebaine is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is reported to be around 175–180 °C.

Relevant analyses include Fourier-transform infrared spectroscopy for functional group identification and nuclear magnetic resonance spectroscopy for structural elucidation .

Applications

Dihydrothebaine has several scientific applications:

  1. Pharmaceutical Research: Investigated for its potential use in pain management therapies.
  2. Synthetic Opioid Development: Serves as a precursor in synthesizing more potent opioids.
  3. Biochemical Studies: Used in studies examining opioid receptor interactions and mechanisms of action.
Synthetic Pathways and Methodological Innovations

Historical Evolution of Dihydrothebaine Synthesis

Early Reduction Strategies from Thebaine

Initial approaches to dihydrothebaine synthesis relied on chemical reduction of the parent alkaloid thebaine (4,5-epoxy-3,6-dimethoxy-17-methylmorphin-6,8-diene). Early 20th century methodologies employed harsh reducing agents like tin and hydrochloric acid, which often resulted in non-selective reduction across the molecule's multiple reactive sites. These methods generated complex mixtures containing dihydrothebaine alongside undesired byproducts such as dihydrothebaine-quinone and other hydrogenated derivatives. The instability of the diene system in ring-C under strong acidic conditions further complicated isolation of pure dihydrothebaine, rendering these early synthetic routes inefficient and low-yielding [3] [9]. The inherent challenges stemmed from thebaine's conjugated diene structure (Δ⁶,⁸) and the sensitivity of its 4,5-epoxy bridge, which necessitated development of more selective reduction protocols.

Advancements in Catalytic Hydrogenation Techniques

Significant progress emerged with the adoption of catalytic hydrogenation methodologies, which offered superior control over the reduction process. Heterogeneous catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) demonstrated efficacy in saturating the Δ⁷,⁸ double bond while preserving the critical 4,5-epoxy bridge and the aromatic ring-A. Optimization studies revealed that reaction parameters—including catalyst loading (typically 1-5 wt%), hydrogen pressure (1-5 atm), solvent selection (ethanol, acetic acid), and temperature (25-60°C)—profoundly influenced both yield and stereochemistry. Early work established that complete hydrogenation under high pressure could lead to tetrahydro derivatives, whereas careful control selectively yielded the desired 7,8-dihydrothebaine. Homogeneous catalysts, such as rhodium and iridium complexes with chiral ligands, later enabled enantioselective hydrogenation, providing access to stereochemically defined intermediates crucial for pharmaceutical applications [2] [5] [7]. These catalytic systems minimized over-reduction and epimerization side reactions, marking a substantial improvement over earlier stoichiometric reductions.

Table 1: Evolution of Catalytic Hydrogenation Techniques for Dihydrothebaine Synthesis

EraCatalyst SystemKey ConditionsPrimary AdvancementLimitations
Early (Pre-1950s)PtO₂, Pd/CLow pressure (1-3 atm H₂), Ethanol solventSelective Δ⁷,⁸ saturation over aromatic ringModerate yields (50-65%), Risk of over-reduction
Mid (1950s-1980s)RhCl(PPh₃)₃, Pd/BaSO₄Moderate pressure (3-5 atm H₂), Acidic solvents (AcOH)Improved stereocontrol, Higher yields (70-85%)Catalyst cost, Sensitivity to poisons
Modern (1990s-Present)Chiral Ir/Ru complexes (e.g., BINAP derivatives)Controlled pressure/temperature, Green solvents (H₂O/EtOH)Enantioselectivity (>90% ee), Sustainable catalysisComplex ligand synthesis, Scalability challenges

Modern Synthetic Approaches

Bromination-Dehydrobromination for 4,5-Oxide Bridge Formation

A pivotal advancement in dihydrothebaine synthesis involves the bromination-dehydrobromination sequence applied to neopine derivatives. This method strategically constructs the 4,5-epoxy bridge characteristic of dihydrothebaine. The protocol begins with electrophilic bromination of neopine (3,6-dimethoxy-17-methylmorphin-6-en-8-ol) using bromine in chloroform or carbon tetrachloride, yielding the stable 7,8-dibromoneopine intermediate. Subsequent treatment with potassium tert-butoxide in anhydrous tetrahydrofuran or dimethylformamide facilitates stereospecific dehydrobromination. This two-step elimination regenerates the Δ⁷,⁸ double bond while concomitantly forming the 4,5-oxide bridge, producing dihydrothebaine in high regiochemical purity. This route bypasses direct manipulation of thebaine's reactive diene system and provides a robust pathway to gram-scale synthesis with yields exceeding 80% after optimization [3]. The sequence exemplifies how strategic functionalization of a less strained precursor can efficiently generate the target morphinan skeleton.

Table 2: Bromination-Dehydrobromination Sequence for Dihydrothebaine Synthesis

StepReagents & ConditionsKey IntermediateCritical ParametersYield Range
BrominationBr₂ (1.05 eq), CHCl₃, 0-5°C, 2h7,8-DibromoneopineTemperature control, Equimolar Br₂85-92%
First Dehydrobrominationt-BuOK (2.2 eq), anhydrous THF, 25°C, 1h8-BromodihydrothebaineBase stoichiometry, Solvent dryness90-95%
Second Dehydrobrominationt-BuOK (1.1 eq), DMF, 60°C, 30 minDihydrothebaineTemperature, Reaction time88-93%

Ketalization-Acid-Catalyzed Elimination Protocols

An alternative approach employs protecting group strategies to enhance reaction selectivity. Treatment of thebaine or its derivatives with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) in toluene forms the 6-ketal, effectively masking the enol ether functionality. This protection prevents unwanted side reactions during downstream transformations. The ketalized intermediate then undergoes acid-catalyzed elimination—typically using concentrated hydrochloric acid in dioxane or phosphoric acid—to selectively generate the 6,14-endocyclic methylene derivative. Hydrolysis of the ketal group under mild acidic conditions (dilute acetic acid) subsequently affords dihydrothebaine. This method demonstrates exceptional chemoselectivity by leveraging the differential reactivity of the enol ether versus the diene system, achieving yields surpassing 75% with minimal purification requirements [3]. The protocol's versatility allows adaptation to structurally complex thebaine analogs bearing acid-sensitive functional groups.

Regio- and Stereoselective Synthesis of 6α,7α-Methylene Derivatives

Recent innovations focus on installing the 6α,7α-methylidene bridge—a structural feature that imparts conformational rigidity and influences opioid receptor binding affinity. The Mitsunobu reaction proves instrumental: dihydrothebaine reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of formaldehyde or formalin equivalents to effect intramolecular cyclization. This process forges the methylene bridge with strict α-stereochemistry due to stereoelectronic constraints of the morphinan skeleton. Alternative routes employ phase-transfer catalysis under biphasic conditions (water/dichloromethane), utilizing benzyltriethylammonium chloride with formaldehyde and sodium hydroxide to achieve comparable stereoselectivity. These methodologies produce 6α,7α-methylenedihydrothebaine derivatives in diastereomeric excess exceeding 95%, providing crucial intermediates for further functionalization, including fluorinated analogs explored for positron emission tomography (PET) tracer development [5] [9].

Reaction Optimization and Yield Enhancement

Role of Potassium tert-Butoxide in Selective Product Formation

Potassium tert-butoxide (t-BuOK) serves as the cornerstone base for efficient dehydrobromination in dihydrothebaine synthesis. Its efficacy stems from a confluence of steric and electronic factors: the tert-butoxide anion is a strong base (pKa ~19 in DMSO) capable of abstracting moderately acidic protons (pKa 20-25), while its bulky tert-butyl group minimizes nucleophilic attack on sensitive morphinan intermediates. In the critical second dehydrobromination step, t-BuOK (1.1-1.3 equivalents) in anhydrous dimethylformamide at 60-70°C promotes E2 elimination exclusively, producing dihydrothebaine with negligible formation of substitution byproducts. Kinetic studies confirm that the reaction follows second-order kinetics, with rate acceleration observed in polar aprotic solvents. Optimization revealed that maintaining stoichiometric control prevents base-mediated degradation pathways, while rigorous exclusion of moisture suppresses hydrolysis. This precise protocol achieves near-quantitative conversion of the 8-bromodihydrothebaine intermediate, culminating in isolated yields of 90-95% [3].

Debromination Strategies for Intermediate Purification

Efficient removal of bromine from intermediates like 7,8-dibromoneopine is essential for process scalability. Two principal debromination strategies have been optimized:

  • Catalytic Hydrogenation: Employing palladium on calcium carbonate (Pd/CaCO₃) with quinoline poison under hydrogen atmosphere (1-2 atm) achieves chemoselective reductive debromination without affecting other functional groups. The Lindlar catalyst system minimizes over-reduction, providing the saturated neopine precursor in 85-90% yield after brief reaction times (30-60 minutes).
  • Zinc-Acetic Acid Reduction: Zinc dust in glacial acetic acid at 40-50°C offers a cost-effective alternative. This method proceeds via single-electron transfer (SET) mechanisms, generating zinc bromide as a water-soluble byproduct. Filtration followed by basification isolates the product in 80-88% yield with high purity (>98% by HPLC) [3].

Both methods enable recycling of bromine-free intermediates into the synthesis stream, significantly enhancing overall atom economy. Process intensification studies demonstrate that continuous flow hydrogenation further improves debromination efficiency, reducing reaction times to under 10 minutes while maintaining yields exceeding 92% [3] [7].

Properties

CAS Number

561-25-1

Product Name

Dihydrothebaine

IUPAC Name

(4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6-7,12-13,18H,5,8-10H2,1-3H3/t12-,13+,18-,19-/m0/s1

InChI Key

XJZOLKDBHJPTAT-ATNYCFDYSA-N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.